![molecular formula C40H75O13P2-3 B13447193 [3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16:0-18:1 PG-[d5] involves the esterification of glycerol with hexadecanoic acid (palmitic acid) and 9Z-octadecenoic acid (oleic acid). The deuterium labeling is introduced at specific positions on the glycerol backbone .
Industrial Production Methods: Industrial production of 16:0-18:1 PG-[d5] typically involves large-scale esterification reactions under controlled conditions. The process includes the use of deuterated reagents to ensure the incorporation of deuterium atoms at the desired positions. The product is then purified using techniques such as chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 16:0-18:1 PG-[d5] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the double bonds present in the oleic acid moiety.
Substitution: The phosphoglycerol backbone can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of saturated fatty acids .
Scientific Research Applications
Chemistry: 16:0-18:1 PG-[d5] is used as a standard in HPLC analysis to test ion suppression and verify fragmentation patterns .
Biology: The compound is used in lipidomics studies to analyze lipid compositions in biological samples .
Medicine: In medical research, 16:0-18:1 PG-[d5] is used to study the role of phosphoglycerides in cell signaling and membrane dynamics .
Industry: The compound is used in the preparation of large unilamellar vesicles (LUVs) for various industrial applications .
Mechanism of Action
16:0-18:1 PG-[d5] exerts its effects by integrating into lipid bilayers and influencing membrane properties. The deuterium labeling allows for precise tracking and analysis in various experimental setups. The compound interacts with proteins and other molecules within the membrane, affecting cell signaling pathways and membrane dynamics .
Comparison with Similar Compounds
160-181 PG: This is the non-deuterated version of the compound and is used in similar applications.
160-181 PC: This compound has a phosphocholine head group instead of phosphoglycerol and is used in membrane studies.
160-181 PE: This compound has a phosphoethanolamine head group and is used in lipidomics research.
Uniqueness: The uniqueness of 16:0-18:1 PG-[d5] lies in its deuterium labeling, which allows for precise tracking and analysis in experimental setups. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Properties
Molecular Formula |
C40H75O13P2-3 |
|---|---|
Molecular Weight |
826.0 g/mol |
IUPAC Name |
[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C40H78O13P2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(43)53-38(36-52-55(47,48)51-34-37(41)33-50-54(44,45)46)35-49-39(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41H,3-16,19-36H2,1-2H3,(H,47,48)(H2,44,45,46)/p-3/b18-17-/t37?,38-/m1/s1 |
InChI Key |
BKRKPWQBIFVASS-DDDNOICHSA-K |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(COP(=O)([O-])[O-])O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])[O-])O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


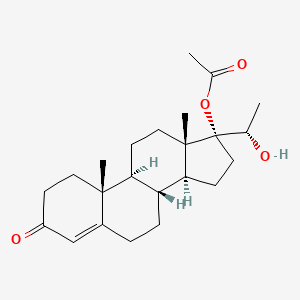
![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)
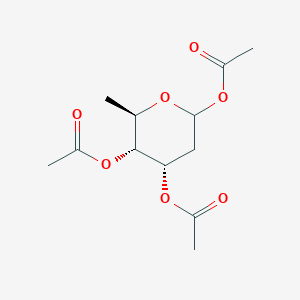
![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
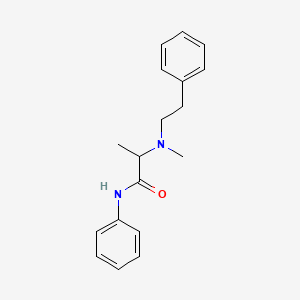

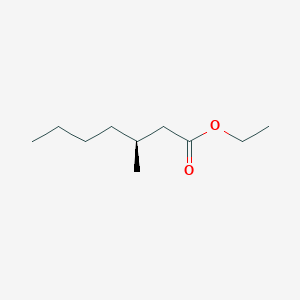
![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B13447158.png)
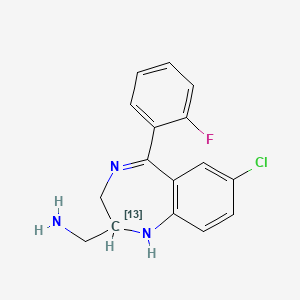
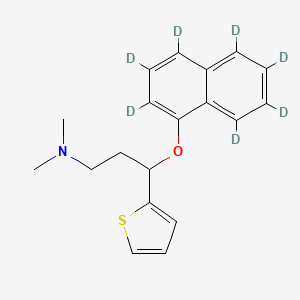
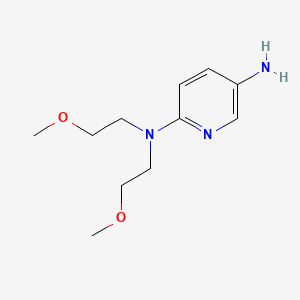
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)
